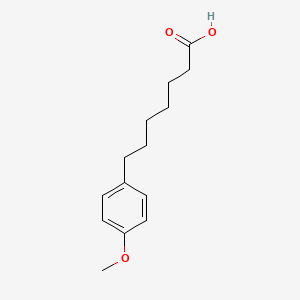
7-(4-methoxyphenyl)heptanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-methoxyphenyl)heptanoic Acid is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
In the field of organic chemistry, 7-(4-Methoxyphenyl)heptanoic acid serves as:
- Building Block : Used for synthesizing more complex molecules and as a reagent in organic synthesis.
- Reagent : Employed in various chemical reactions due to its functional groups.
Biology
The biological activities of this compound are under investigation for potential therapeutic effects:
- Antimicrobial Properties : Preliminary studies indicate effectiveness against specific bacterial strains, potentially disrupting cell membranes or inhibiting metabolic pathways in microorganisms.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, similar to other compounds in its class .
Medicine
The therapeutic potential of this compound is being explored in:
- Drug Development : Investigated for its role in formulating new medications targeting inflammation and infections.
- Therapeutic Applications : Potential use in treating conditions such as cancer and autoimmune diseases due to its ability to modulate biochemical pathways .
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Research
Research focusing on the anti-inflammatory properties of the compound demonstrated its ability to reduce inflammation markers in vitro. This was attributed to the modulation of cytokine production, indicating potential for therapeutic applications in inflammatory diseases.
Data Table: Comparison of Biological Activities
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
7-(4-methoxyphenyl)heptanoic acid |
InChI |
InChI=1S/C14H20O3/c1-17-13-10-8-12(9-11-13)6-4-2-3-5-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |
Clave InChI |
GVQILVWPWHFVIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















